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4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B1600467
CAS No.: 95835-64-6
M. Wt: 188.57 g/mol
InChI Key: LXOGQFQXRSVZRP-UHFFFAOYSA-N
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Description

Significance of Pyridinones in Modern Medicinal Chemistry and Organic Synthesis

The pyridinone scaffold is a privileged structure in the realm of medicinal chemistry and organic synthesis, valued for its unique physicochemical properties and broad spectrum of biological activities. osi.lv Pyridinones are six-membered nitrogen-containing heterocycles that exist in two isomeric forms: 2-pyridones and 4-pyridones. osi.lvfrontiersin.org These structures are of great interest because they can act as both hydrogen bond donors and acceptors, a key feature for interacting with biological targets. researchgate.netlookchem.com

The versatility of the pyridinone ring allows for the manipulation of its physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capabilities, through various synthetic modifications. frontiersin.org This adaptability makes them valuable in fragment-based drug design, as biomolecular mimetics, and as kinase hinge-binding motifs. researchgate.net Consequently, pyridinone derivatives have been reported to exhibit a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic activities. frontiersin.orgresearchgate.netnih.gov The established synthetic routes to pyridinones further enhance their utility as building blocks for more complex, biologically active molecules. researchgate.net Their role as bioisosteres for amides, pyridines, and other aromatic rings is also a significant aspect of their application in drug development. frontiersin.orglookchem.com

The broad-ranging biological activities of pyridinone derivatives have made them a focal point in drug discovery, with numerous studies demonstrating their potential in treating a variety of diseases. osi.lvresearchgate.net Their ability to modulate critical signaling pathways gives them influence over gene expression, enzyme activity, and other cellular processes. osi.lvnih.gov

Below is a summary of the key attributes of the pyridinone scaffold:

FeatureSignificance in Medicinal Chemistry and Organic Synthesis
Structure Six-membered heterocyclic ring with a nitrogen atom and a carbonyl group. Exists as 2-pyridone and 4-pyridone isomers. frontiersin.org
Physicochemical Properties Can act as hydrogen bond donors and acceptors; properties like polarity and lipophilicity can be fine-tuned. frontiersin.orgresearchgate.netlookchem.com
Biological Activities Exhibit a wide range of activities including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.orgresearchgate.netnih.gov
Synthetic Utility Serve as versatile building blocks and privileged scaffolds in drug discovery and as bioisosteres for other functional groups. osi.lvresearchgate.netlookchem.com

Contextualization of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one within the Broader Field of Nitropyridinone Chemistry

This compound is a specific derivative within the larger class of nitropyridinones. Its chemical structure is characterized by a pyridin-2(1H)-one core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position. lookchem.commcpsystem.com The presence of the nitro group, a strong electron-withdrawing group, is particularly significant as it greatly influences the chemical reactivity of the entire molecule. nih.govgsa.ac.uk

The nitro group activates the pyridone scaffold, making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a key feature of nitropyridinone chemistry, enabling a variety of chemical transformations. For instance, the nitro group can facilitate nucleophilic substitution reactions and can also act as a leaving group in some contexts. nih.govgsa.ac.uk Furthermore, the nitroalkene-like character of nitropyridones allows them to participate in cycloaddition reactions, which are powerful methods for constructing complex fused heterocyclic systems. nih.gov

The specific combination of substituents in this compound suggests its potential as a versatile intermediate in organic synthesis. lookchem.com The chlorine atom at the 4-position is a potential site for nucleophilic substitution, allowing for the introduction of various functional groups. The methyl group at the 6-position can influence the molecule's steric and electronic properties, and the nitro group at the 3-position not only activates the ring but can also be chemically transformed into other functional groups, such as an amino group. nih.gov This multi-functional nature makes compounds like this compound valuable precursors for creating libraries of novel compounds with potential biological activities. lookchem.com

Basic properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C₆H₅ClN₂O₃ lookchem.com
Molecular Weight 188.57 g/mol lookchem.com
Melting Point 215-216 °C lookchem.commcpsystem.com
IUPAC Name 4-chloro-6-methyl-3-nitro-1H-pyridin-2-one

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules with known pharmacological relevance. It is primarily recognized as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Historical Perspectives and Evolution of Nitropyridine Research in Chemical Science

The study of nitropyridines has a long history, marked by initial challenges in their synthesis. The direct nitration of pyridine (B92270) is notoriously difficult due to the deactivation of the aromatic ring by the nitrogen atom, which is protonated under typical nitrating conditions. researchgate.net Early methods often resulted in very low yields of the desired nitropyridine products. researchgate.net

A significant breakthrough in nitropyridine synthesis came with the development of methods that circumvent the harsh conditions of direct nitration. One such method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to form 3-nitropyridine. researchgate.netresearchgate.net This process, which proceeds via a lookchem.comnih.gov sigmatropic shift, provided a much more efficient route to β-nitropyridines. researchgate.netresearchgate.net

Further advancements in synthetic methodologies have expanded the accessibility and variety of substituted nitropyridines. osi.lv These include vicarious nucleophilic substitution (VNS) and oxidative substitution methods, which allow for the introduction of substituents at specific positions on the nitropyridine ring with high regioselectivity. researchgate.net The development of these synthetic tools has been crucial for exploring the chemistry and potential applications of this class of compounds.

Nitropyridines are now recognized as valuable precursors for a wide range of biologically active molecules. nih.gov They are used in the synthesis of various heterocyclic systems with demonstrated antitumor and antiviral activities, among others. nih.gov The continuous evolution of synthetic methods for nitropyridines fuels the ongoing research into their chemical properties and their utility in creating novel compounds for medicinal and materials science. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O3 B1600467 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one CAS No. 95835-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOGQFQXRSVZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465739
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95835-64-6
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 6 Methyl 3 Nitropyridin 2 1h One and Its Derivatives

Established Synthetic Routes to the Pyridin-2(1H)-one Core Structure

The synthesis of the foundational pyridin-2(1H)-one ring is a well-established area of heterocyclic chemistry, employing several key strategies. These methods typically involve the cyclization of acyclic precursors.

Common approaches include the condensation of 1,3-dicarbonyl compounds with cyanoacetamide or its derivatives. researchgate.net For instance, the reaction of acetylacetone (B45752) with nitroacetamide has been utilized to form a related 4,6-dimethyl-3-nitropyridin-2-one. nih.gov Another versatile method involves a one-pot synthesis using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline, which offers an efficient and environmentally friendly route with broad functional group tolerance. nih.gov The construction of the pyridinone moiety can also be achieved through the reaction of phenylacetonitrile (B145931) with malonyl chloride. nih.gov These established condensation reactions provide a flexible platform for creating a diverse range of substituted pyridin-2(1H)-one scaffolds. researchgate.net

Table 1: Selected Synthetic Routes to the Pyridin-2(1H)-one Core

Precursors Reagents/Catalysts Product Type Reference
Dimethyl 3-oxopentanedioate, Primary amine N,N-dimethylformamide dimethyl acetal (DMF-DMA), L-proline Substituted Pyridin-2(1H)-one nih.gov
Phenylacetonitrile Malonyl chloride Substituted Pyridin-2(1H)-one nih.gov
Acetylacetone Nitroacetamide 4,6-Dimethyl-3-nitropyridin-2-one nih.gov
N-chloroacetyl derivatives Morpholine, Sodium tert-butoxide Condensed Pyridin-2(1H)-one derivatives researchgate.net

Nitration Strategies for Pyridine (B92270) Ring Functionalization

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of the target compound. Nitration of pyridine and its derivatives, including pyridin-2(1H)-ones, typically requires strong acidic conditions. A common method for synthesizing 6-methyl-3-nitropyridin-2-one involves the diazotization of 2-amino-6-methyl-3-nitropyridine. nih.gov The precursor, 2-amino-6-methyl-3-nitropyridine, is accessible through the nitration of 2-amino-6-picoline to form 2-nitramino-6-picoline, which then undergoes an acidic rearrangement. nih.gov

For the direct nitration of the pyridinone ring, a mixture of fuming nitric acid and sulfuric acid is often employed. nih.gov This powerful nitrating agent facilitates the electrophilic substitution of a hydrogen atom on the aromatic ring with a nitro group. The position of nitration is influenced by the existing substituents on the ring. For 1-methyl-2-pyridone, for example, nitration with fuming nitric acid and sulfuric acid yields 1-methyl-3,5-dinitro-2-pyridone. nih.gov

Regioselective Halogenation and Chloro-functionalization Techniques

Regioselective introduction of a chlorine atom, particularly at the C4-position of the pyridin-2(1H)-one ring, is essential for synthesizing the title compound. The reactivity of the pyridine ring often necessitates specific strategies to achieve the desired regioselectivity. One approach involves the use of pyridine N-oxides, which can alter the electronic properties of the ring and direct halogenation. For instance, reacting a pyridine N-oxide with oxalyl chloride or acetyl chloride can lead to the formation of chloropyridines. researchgate.netrsc.org The reaction of 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide with acetyl chloride, for example, yields 4-chloro-2,6-dimethylpyridine (B1297441) N-oxide. rsc.org

For pyridinone systems, direct chlorination might be achieved using standard chlorinating agents, with the regioselectivity governed by the existing substituents. The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involved a chlorination step using reagents such as phosphorus oxychloride, showcasing a common method for converting a hydroxyl or carbonyl group into a chloro group in heterocyclic systems.

Introduction and Modification of Alkyl Substituents, specifically the Methyl Group

The methyl group at the C6-position is a defining feature of the target molecule. In many synthetic pathways, this group is incorporated from the start through the choice of an appropriate precursor. For example, syntheses often begin with 2-amino-6-picoline (2-amino-6-methylpyridine) or 4-hydroxy-6-methylpyridin-2(1H)-one. nih.govnih.gov Using these readily available starting materials circumvents the need for a separate methylation step on the heterocyclic core.

However, methods for the direct methylation of the pyridine ring do exist, though they can present challenges in regioselectivity. biu.ac.il These methods include reacting pyridine with methanol (B129727) at high temperatures or using a nickel-nickel oxide catalyst with an organic compound capable of generating methyl groups. google.com Such techniques allow for the selective introduction of methyl groups at desired positions, for instance, at the alpha position relative to the nitrogen atom. google.com

Advanced Strategies for Derivatization and Further Functionalization of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

The structure of this compound is primed for further functionalization, offering pathways to a wide array of derivatives. The electron-withdrawing nitro group and the labile chloro substituent are key reaction sites.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridinone Ring

The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion. youtube.com This process is facilitated by the ability of the nitro group to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.org

This reaction pathway is highly versatile, allowing for the introduction of a wide range of functionalities at the C4-position. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols. youtube.commasterorganicchemistry.com For example, reacting a chloropyridine with an amine at elevated temperatures is a common method for synthesizing aminopyridine derivatives. youtube.com The reactivity order of halogens in SNAr is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electronegative halogens. masterorganicchemistry.com

Table 2: Examples of Nucleophiles for SNAr Reactions on Activated Aryl Halides

Nucleophile Class Specific Example Potential Product at C4 Reference
Amines Ammonia (B1221849), primary/secondary amines Amino, Alkylamino youtube.commasterorganicchemistry.com
Alkoxides Sodium methoxide Methoxy rsc.org
Hydroxides Sodium hydroxide Hydroxy libretexts.org

Chemical Transformations of the Nitro Group: Reduction to Amine and Subsequent Derivatization

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to an amine. This conversion is a cornerstone of synthetic chemistry, as it transforms an electron-withdrawing group into an electron-donating and nucleophilic amino group. jsynthchem.com A variety of reagents can achieve this reduction, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Notes Reference
H₂ / Pd/C Catalytic hydrogenation Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic hydrogenation Often used when dehalogenation is a concern. commonorganicchemistry.comwikipedia.org
Fe / Acid (e.g., AcOH) Metal/acid reduction Mild conditions, tolerates many other reducible groups. commonorganicchemistry.comresearchgate.net
SnCl₂ Metal salt reduction Mild method, good for substrates with other reducible groups. commonorganicchemistry.com
Na₂S Sulfide reduction Can sometimes offer selectivity between multiple nitro groups. commonorganicchemistry.com

Once the nitro group is reduced to form 4-chloro-3-amino-6-methylpyridin-2(1H)-one, the resulting amine can undergo a host of further derivatization reactions. These include acylation with acyl halides to form amides, reaction with aldehydes to form Schiff bases (imines), and participation in the construction of new heterocyclic rings. researcher.lifemdpi.comresearchgate.net For example, the acylation of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride can lead to either chloroacetamides or the formation of fused 1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2(3H)-ones. researchgate.net

Synthetic Modifications Involving the Methyl Substituent

The methyl group at the C6 position of the pyridinone ring serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One common strategy involves the oxidation of the methyl group. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to the corresponding carboxylic acid. nih.gov This transformation provides a key intermediate that can undergo further reactions, such as amide coupling. In a specific example, the resulting carboxylic acid was coupled with various aromatic amines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to produce a series of potent Janus kinase 2 (JAK2) inhibitors. nih.gov

Another approach to modifying the methyl group is through halogenation, which can then be followed by nucleophilic substitution reactions. While direct halogenation of the methyl group of this compound is not extensively detailed in the provided results, analogous reactions on similar heterocyclic systems are common synthetic strategies.

Furthermore, the methyl group can participate in condensation reactions. Although not explicitly described for this specific compound, methyl groups on pyridine and related heterocyclic rings are known to be sufficiently acidic to react with aldehydes and other electrophiles under appropriate basic conditions, leading to the formation of styryl derivatives and other extended conjugated systems.

A multicomponent reaction approach has also been described for the synthesis of 4-methyl-substituted 5-nitropyridines. researchgate.net This method involves the reaction of 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) to yield 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net This strategy highlights a convergent approach to constructing the core ring system with the methyl group already in place.

The following table summarizes the types of modifications involving the methyl substituent and the resulting products.

Modification Type Reagents/Conditions Product Type Reference
OxidationVaries (e.g., KMnO4, SeO2)Carboxylic Acid nih.gov
Amide CouplingCarboxylic Acid, Amine, DCCAmide nih.gov
Multicomponent Reaction2-Nitroacetophenone, Acetaldehyde diethyl acetal, β-dicarbonyl compound, Ammonium acetate4-Methyl-5-nitropyridine researchgate.net

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems from this compound Precursors

The strategic placement of reactive functional groups in this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular or intermolecular cyclizations, lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

A notable example involves the synthesis of 3,6-diazaphenothiazines. nih.gov The reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) results in a nucleophilic substitution of the chlorine atom to form a sulfide. nih.gov Subsequent heating of this intermediate in a solvent like DMF can trigger a Smiles rearrangement, leading to the formation of the tricyclic 3,6-diazaphenothiazine system. nih.gov

Another strategy for constructing fused systems is through reactions that involve both the nitro and chloro substituents. For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with aryl and aminoethylamine fragments, followed by reduction of the nitro group to an amine and subsequent acylation and intramolecular Mitsunobu reaction, has been used to synthesize inhibitors of glycogen (B147801) synthase kinase-3 (GSK3). nih.gov This sequence of reactions ultimately leads to the formation of a complex, fused heterocyclic product.

The Robinson annulation represents a powerful method for forming six-membered rings, which could potentially be applied to precursors derived from this compound. wikipedia.org This reaction typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.org While a direct application to the title compound is not described, functionalization of the pyridinone ring to introduce a suitable enolate or Michael acceptor could enable the construction of fused carbocyclic or heterocyclic rings.

Furthermore, the synthesis of 4-aza-6-nitrobenzofuroxan has been achieved from related nitropyridine precursors, demonstrating the utility of the nitro group in directing cyclization reactions. nih.gov In a different approach, the reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with sodium azide (B81097) leads to the substitution of the chlorine atom. researchgate.net The resulting azide can then undergo thermal cyclization to form a fused tetrazole ring system. researchgate.net

The following table provides examples of annulation and cyclization reactions involving nitropyridine precursors.

Precursor Reagents/Conditions Fused System Formed Reference
4-Chloro-3-nitropyridineSodium 3-amino-2-pyridinethiolate, then heat3,6-Diazaphenothiazine nih.gov
2,6-Dichloro-3-nitropyridineAryl boronic acid, Aminoethylamine, Reduction, Acylation, Mitsunobu reactionFused GSK3 inhibitor nih.gov
4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium azide, then heatFused tetrazole researchgate.net

Emerging Synthetic Techniques and Methodological Innovations

Application of Continuous Flow Nitration Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroaromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. beilstein-journals.org The nitration of pyridines and other heterocyclic compounds, which can be highly exothermic and potentially hazardous, is particularly well-suited to flow methodologies. researchgate.net

In a continuous flow system, reagents are pumped through a reactor, typically a tube or a microreactor, where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. beilstein-journals.org This is crucial for nitration reactions, which often use strong acids and can generate highly energetic intermediates. researchgate.net

For example, the nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide has been successfully carried out in a continuous flow system using a mixture of nitric acid and sulfuric acid. beilstein-journals.orgresearchgate.net This process allows for the safe scale-up of the reaction with high yield and selectivity. researchgate.net Similarly, the nitration of 2-amino-6-chloro-4-pyrimidinol (B49442) has been reported in a flow reactor, demonstrating the applicability of this technique to substituted heterocyclic systems. beilstein-journals.org

Continuous flow processes also offer the potential for higher throughput and easier process optimization. By simply adjusting flow rates and residence times, reaction conditions can be rapidly screened and optimized to maximize yield and minimize the formation of byproducts. researchgate.netorganic-chemistry.org The integration of in-line purification and analysis techniques can further streamline the manufacturing process. researchgate.net

The table below highlights key features of continuous flow nitration.

Parameter Advantage in Continuous Flow Reference
SafetyMinimized accumulation of hazardous intermediates, excellent temperature control beilstein-journals.orgresearchgate.net
EfficiencyHigh throughput, rapid optimization, potential for automation organic-chemistry.orgresearchgate.net
ScalabilityStraightforward scale-up from laboratory to production researchgate.net
SelectivityPrecise control over reaction conditions can improve regioselectivity beilstein-journals.org

Photochemical Approaches in Nitropyridine Synthesis

Photochemistry offers a unique and powerful set of tools for the synthesis and functionalization of heterocyclic compounds, including nitropyridines. By using light to initiate chemical reactions, it is possible to access reactive intermediates and reaction pathways that are not readily accessible through traditional thermal methods.

While the direct photochemical nitration of pyridines is not a commonly employed synthetic route, photochemical methods can be used to introduce other functional groups onto a pre-existing nitropyridine scaffold. For instance, photochemical C-H functionalization reactions have been developed for the regioselective introduction of alkyl or aryl groups onto imidazo[1,2-a]pyridines. mdpi.com These reactions often proceed via radical intermediates generated under mild, light-induced conditions. mdpi.com

A recent study has demonstrated the meta-nitration of pyridines through a dearomatization-rearomatization strategy that involves a radical pathway. acs.org This method provides a novel approach to access meta-substituted nitropyridines, which are often challenging to synthesize via traditional electrophilic aromatic substitution. acs.org

Furthermore, photochemical reactions can be employed in the synthesis of complex molecules containing a nitropyridine moiety. For example, the photophysical and photobiological properties of Ru(II) arene complexes containing nitropyridine ligands have been investigated, highlighting the potential for using light to control the biological activity of these compounds. nih.gov

The development of new photocatalysts and photochemical reaction conditions continues to expand the scope of synthetic transformations available to chemists. These methods hold promise for the development of more sustainable and efficient routes to functionalized nitropyridines and other valuable heterocyclic compounds.

The following table summarizes some applications of photochemical methods in the context of pyridine chemistry.

Application Description Reference
C-H FunctionalizationLight-induced regioselective introduction of substituents onto pyridine-based heterocycles. mdpi.com
meta-NitrationA dearomatization-rearomatization strategy for the meta-nitration of pyridines via a radical pathway. acs.org
Bioactive MoleculesSynthesis and study of photoactive metal complexes with nitropyridine ligands. nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 6 Methyl 3 Nitropyridin 2 1h One Analogues

Fundamental Principles and Methodologies for SAR Investigations in Nitropyridinone Chemistry

Methodologies for SAR investigations are broadly categorized into experimental and computational approaches:

Experimental SAR Studies: This is the traditional and definitive approach. It involves the chemical synthesis of a series of analogues where specific parts of the molecule are systematically altered. oncodesign-services.com For the nitropyridinone , this could involve:

Replacing the chlorine atom with other halogens (F, Br, I) or hydrogen to probe the effect of electronegativity and size.

Varying the alkyl group at position 6 (e.g., ethyl, propyl) to understand steric limitations.

Modifying or repositioning the nitro group to assess its role in binding and activity.

Introducing substituents at other available positions on the pyridone ring.

Following synthesis, these analogues are subjected to biological assays to measure their activity (e.g., IC₅₀ values, the concentration required to inhibit a biological process by 50%). oncodesign-services.com The resulting data directly links structural changes to biological outcomes. oncodesign-services.com

Computational SAR Studies: These in silico methods leverage computer modeling to predict activity and guide the design of new compounds, thus accelerating the drug discovery process. patsnap.comoncodesign-services.com Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that quantitatively correlate the biological activity of a set of compounds with their physicochemical properties or structural features, known as descriptors. wikipedia.orgnih.gov These descriptors can encode topological, geometric, and electronic features of the molecules. nih.gov By developing a robust QSAR model for a series of nitropyridinone analogues, the activity of unsynthesized compounds can be predicted. wikipedia.orgnih.gov

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations are used to visualize and analyze how a ligand, such as a nitropyridinone analogue, might bind to its biological target at an atomic level. oncodesign-services.com This can help explain observed SAR trends and predict how new modifications might enhance binding affinity. oncodesign-services.com

These methodologies are often used in a complementary fashion. Computational models can prioritize which analogues to synthesize, and the experimental results from biological testing can then be used to refine and improve the predictive power of the computational models. oncodesign-services.com

Stereoelectronic Effects of Substituents on Biological Efficacy: Elucidating the Role of Chlorine, Methyl, and Nitro Groups

The term "stereoelectronic effects" refers to how the three-dimensional arrangement of atoms (stereochemistry) influences the distribution of electrons within a molecule, which in turn affects its reactivity and interactions with biological targets. nih.govau.dk For 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, each substituent—chlorine, methyl, and nitro—imparts distinct stereoelectronic properties that are critical to its biological efficacy.

Role of the Chlorine Group: The chlorine atom is a common feature in many FDA-approved drugs. rsc.orgnih.gov Its inclusion can lead to remarkable improvements in potency, sometimes referred to as the "magic chloro effect". acs.org The influence of the chlorine atom is multifaceted:

Electronic Effects: Chlorine is an electronegative atom that acts as an electron-withdrawing group via induction, yet it can also donate electron density through resonance. This dual nature can modulate the acidity of the N-H proton in the pyridone ring and the electron density of the aromatic system, influencing interactions with receptor sites. rsc.orgeurochlor.org

Lipophilicity: The addition of a chlorine atom generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and reach its target. nih.goveurochlor.org

Steric and Binding Interactions: As a substituent larger than hydrogen, chlorine can establish crucial van der Waals contacts within a binding pocket or induce a specific conformation of the molecule that is favorable for binding. eurochlor.org It can also serve as a bioisostere for other groups like a methyl or hydroxyl group. rsc.org

Role of the Methyl Group: The addition of a methyl group, often termed the "magic methyl" effect, can profoundly enhance a compound's biological profile. nih.govresearchgate.net Its contributions include:

Hydrophobic Interactions: The small, lipophilic methyl group can fit into hydrophobic pockets within a protein's binding site, displacing water molecules and forming favorable van der Waals interactions, which can significantly increase binding affinity. nih.govnih.govresearchgate.net

Conformational Control: A methyl group can restrict the rotation of nearby bonds, locking the molecule into a more rigid, bioactive conformation. nih.gov This reduces the entropic penalty of binding, leading to higher potency.

Metabolic Blocking: By being placed at a site that is susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), a methyl group can block this pathway, thereby increasing the molecule's half-life and duration of action. nih.gov

Role of the Nitro Group: The nitro group (–NO₂) is a powerful and unique functional group in medicinal chemistry. svedbergopen.comnih.gov

Strong Electron-Withdrawing Properties: The nitro group is one of the strongest electron-withdrawing groups, significantly influencing the electronic landscape of the pyridone ring. nih.govtaylorandfrancis.com This strong polarization can be critical for establishing specific interactions with amino acid residues in a target protein. nih.govresearchgate.net

Pharmacophore and Bioactivation: In many anti-infective agents, the nitro group is an essential pharmacophore that requires enzymatic reduction within the target organism to become active. svedbergopen.comtaylorandfrancis.com This bioactivation can lead to the formation of reactive nitrogen species that are toxic to the pathogen. svedbergopen.comnih.gov This dual nature means the nitro group can be both a key to efficacy and a source of potential toxicity, making it a "double-edged sword" in drug design. svedbergopen.comnih.gov

The interplay of these three groups on the pyridone scaffold creates a unique stereoelectronic profile that dictates the compound's interaction with its biological target.

Influence of Positional Isomerism on Pharmacological Profiles and Target Interactions

Positional isomerism, which concerns the different placement of substituents on a core scaffold, can have a dramatic impact on a molecule's pharmacological profile. Even a subtle shift of a functional group from one position to another can drastically alter its biological activity, selectivity, and metabolic stability. This is because such a change modifies the molecule's shape, dipole moment, and the specific regions available for interaction with a biological target. rsc.org

For the this compound scaffold, the specific arrangement of substituents is not arbitrary. The biological activity would be expected to change significantly if, for example:

The nitro group were moved from position 3 to position 5.

The chlorine and methyl groups were swapped between positions 4 and 6.

Such isomeric changes would alter the electronic relationship between the substituents and the pyridone ring's heteroatoms. For instance, moving the strongly electron-withdrawing nitro group could change which parts of the molecule act as hydrogen bond donors or acceptors. This, in turn, would affect how the molecule docks into its binding site. Studies on other heterocyclic systems have demonstrated this principle clearly. For example, in a series of 2-arylvinylquinolines, moving a nitro group on the aryl ring from the para-position to the ortho- or meta-position resulted in decreased activity.

The following interactive table, based on SAR data for inhibitors of TANK-binding kinase 1 (TBK1) with a related chromeno[2,3-b]pyridine core, illustrates how changing substituent positions on an aromatic ring can significantly alter inhibitory potency (IC₅₀). nih.gov A lower IC₅₀ value indicates higher potency.

As the table demonstrates, placing a cyclohexyl group at the R₇ position (Analogue B) results in the most potent compound, while placing it at the R₈ position (Analogue C) is less effective. nih.gov This highlights that not only the presence of a group but its precise location is critical for optimal interaction with the target, a principle that is directly applicable to the SAR of this compound analogues.

Development of Predictive Models for Biological Activity in this compound Series

To navigate the vast chemical space of possible analogues and prioritize synthetic efforts, computational predictive models have become indispensable tools in drug discovery. mdpi.comnih.gov For a series of compounds based on the this compound scaffold, both QSAR and machine learning (ML) models can be developed to predict biological activity. nih.govnih.gov

QSAR Model Development: A QSAR model for this series would begin with a "training set" of synthesized analogues for which biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value) has been experimentally determined. mdpi.com For each molecule, a wide range of numerical descriptors is calculated. These can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Electronic descriptors: Partial charges on atoms, dipole moment.

Topological descriptors: Describing molecular size, shape, and branching.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that links a combination of these descriptors to the observed activity. nih.gov The resulting model must be validated using an external "test set" of compounds not used in model creation to ensure its predictive power. nih.gov

Machine Learning and Deep Learning Models: More advanced and often more powerful predictive models can be built using machine learning algorithms. mdpi.comnih.gov

Supervised Learning: Algorithms like Support Vector Machines (SVM), Random Forest, and Boosted Trees can handle complex, non-linear relationships between structure and activity. nih.govnih.gov These models are trained on the known data and can often achieve higher predictive accuracy than traditional QSAR models. nih.gov

Deep Learning: Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs) represent the cutting edge of predictive modeling. nih.govatomwise.com These models can learn intricate features directly from the molecular structure without the need for pre-calculated descriptors, potentially uncovering subtle SAR trends that other methods might miss. atomwise.com

The following interactive table provides an illustrative example of a dataset that could be used to train a QSAR or ML model for a hypothetical series of 2-pyridone analogues, showing how variations in substituents (R¹) and calculated properties (LogP, Polar Surface Area) correlate with biological activity.

By developing and validating such predictive models for the this compound series, researchers can perform in silico screening of vast virtual libraries of potential analogues, allowing them to focus their synthetic chemistry efforts on the most promising candidates for achieving a desired pharmacological profile. mdpi.comyoutube.com

Biological Activities and Molecular Mechanisms of Action

Broad Spectrum Pharmacological Potential of Pyridinone and Nitropyridine Scaffolds

The pyridinone and nitropyridine molecular frameworks are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile and significant biological activities. nih.govacs.orgnih.gov Compounds containing the pyridinone ring, a six-membered heterocyclic structure, exhibit a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects. researchgate.netresearchgate.net This scaffold's utility is enhanced by its ability to act as both a hydrogen bond donor and acceptor, allowing for strong interactions with biological targets. researchgate.net The physicochemical properties of pyridinone derivatives can be readily modified, making them valuable in fragment-based drug design, biomolecular mimicry, and as kinase hinge-binding motifs. researchgate.netresearchgate.net

Similarly, the pyridine (B92270) ring system is a fundamental component in numerous FDA-approved drugs and natural products, such as alkaloids and vitamins. nih.govnih.gov Its presence in a drug molecule can improve biochemical potency, metabolic stability, and cellular permeability. nih.gov Pyridine derivatives have demonstrated extensive therapeutic applications, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities. nih.govencyclopedia.pub

The introduction of a nitro group onto the pyridine ring further diversifies its pharmacological potential. Nitropyridine derivatives are key intermediates and bioactive molecules in their own right, with applications as antitumor, antiviral, and anti-neurodegenerative agents. nih.gov The nitro group is a critical pharmacophore in many therapeutic agents, and its biological activity is often linked to the bioreduction of the nitro group within target cells, a mechanism that underpins the efficacy of many nitroaromatic drugs. researchgate.netresearchgate.net The combination of these two scaffolds in a single molecule, as seen in 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, suggests a broad potential for diverse biological activities, leveraging the established properties of both the pyridinone core and the reactive potential of the nitropyridine system. nih.gov

Enzyme Inhibition and Receptor Antagonism Studies

The structural features of this compound and related scaffolds make them promising candidates for targeting specific enzymes and receptors involved in various disease pathways.

Pyridinone and nitropyridine scaffolds are integral to the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govnih.govmdpi.com Kinases are enzymes that regulate cellular signal transduction pathways through phosphorylation, and their dysregulation is a hallmark of many cancers. nih.govencyclopedia.pub

The pyridinone ring acts as an effective "hinge-binder," a key interaction for many ATP-competitive kinase inhibitors. nih.govnih.gov This allows pyridinone-based compounds to occupy the ATP-binding pocket of kinases, preventing phosphorylation and downstream signaling. For instance, pyridinone-quinazoline hybrids have been developed as potent inhibitors of protein tyrosine kinases (PTKs). nih.gov Other pyridinone derivatives have shown inhibitory activity against mitogen-activated protein kinase (MAPK) and PIM-1 kinase. nih.govnih.gov

Nitropyridine derivatives have also been successfully developed as kinase inhibitors. nih.gov Studies have reported the synthesis of nitropyridine-containing compounds that act as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), with IC50 values in the micromolar and nanomolar ranges, respectively. nih.gov Furthermore, imidazo[4,5-b]pyridine-based compounds, which can be synthesized from nitropyridine precursors, have been identified as dual FLT3/Aurora kinase inhibitors for the potential treatment of acute myeloid leukemia. acs.org The general mechanism for these inhibitors involves competitive binding to the ATP pocket of the kinase, which in turn blocks substrate phosphorylation and inhibits cell proliferation and survival pathways. encyclopedia.pub

Table 1: Examples of Pyridinone and Nitropyridine Scaffolds as Kinase Inhibitors

Scaffold/DerivativeTarget Kinase(s)Reported ActivityReference(s)
Pyridinone-Quinazoline HybridsProtein Tyrosine Kinases (PTK)IC50 values ranging from 9 to 15 µM nih.gov
Pyridone-Quinoline HybridsPIM-1 KinasePotent inhibition and apoptosis induction nih.gov
Nitropyridine DerivativesJanus Kinase 2 (JAK2)IC50 values of 8.5–12.2 µM nih.gov
Nitropyridine DerivativesGlycogen Synthase Kinase-3 (GSK3)IC50 of 8 nM for the most active compound nih.gov
Imidazo[4,5-b]pyridinesFLT3/Aurora KinasePotent dual inhibition acs.org
Thieno[2,3-d]pyrimidin-4(3H)-oneROCK I / ROCK IIIC50 values of 0.004 µM and 0.001 µM nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach, leading to conditions like gastritis, peptic ulcers, and an increased risk of gastric cancer. researchgate.netnih.gov Therefore, urease inhibitors are of great interest as potential therapeutic agents.

Both pyridinone and nitropyridine scaffolds have been explored for their urease inhibitory potential. researchgate.netmdpi.com A study evaluating pyridin-2(1H)-one derivatives found several compounds with superior urease inhibitory activity compared to the standard inhibitor, thiourea (B124793). researchgate.net Structure-activity relationship (SAR) analysis of these derivatives suggested that the presence of electron-releasing groups on the scaffold is important for modulating biological activity. researchgate.net

Similarly, pyridine carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. mdpi.com In one study, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide showed significant activity, with IC50 values of 1.07 µM and 2.18 µM, respectively, which were considerably more potent than thiourea (IC50 = 18.93 µM). mdpi.com Kinetic and molecular docking studies revealed that these inhibitors interact with the nickel ions in the active site of the urease enzyme. mdpi.com Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have also been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting IC50 values as low as 2.0 µM. frontiersin.org These findings highlight the potential of developing compounds like this compound as effective urease inhibitors.

Table 2: Urease Inhibition by Pyridine-Based Compounds

Compound/Derivative ClassMost Potent Compound (Example)IC50 Value (µM)Standard (Thiourea) IC50 (µM)Reference(s)
Pyridine Carboxamide/Carbothioamide5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.04318.93 ± 0.004 mdpi.com
1-(3-nitropyridin-2-yl)piperazine DerivativesCompound 5b2.0 ± 0.7323.2 ± 11.0 frontiersin.org
Pyridylpiperazine-based carbodithioatesCompound 5j (o-tolyl moiety)5.16 ± 2.6823.00 ± 0.03 frontiersin.org

The Corticotropin-Releasing Factor-1 (CRF1) receptor is a G-protein-coupled receptor that plays a central role in mediating the body's response to stress. nih.gov Antagonists of the CRF1 receptor are being investigated as potential treatments for stress-related disorders such as anxiety and depression. nih.gov While direct studies on this compound as a CRF1 antagonist are not prominent, related heterocyclic structures, including those derived from pyridinone precursors, have been explored for this activity.

For example, the synthesis of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, which can be derived from chloro-nitropyridine intermediates, has been reported for their activity as CRF1 receptor antagonists. Furthermore, various other heterocyclic scaffolds such as triazolopyrimidines, imidazopyridines, and pyrazolopyridines have been developed as potent CRF1 receptor antagonists. ebi.ac.uk These nonpeptide antagonists typically function by binding to a transmembrane domain of the receptor, distinct from the binding site of the endogenous peptide ligand, thereby allosterically inhibiting receptor activation. nih.gov This research indicates the potential for pyridinone and nitropyridine-based structures to serve as foundational scaffolds for the development of novel CRF1 receptor antagonists.

Mechanistic Insights into Antiproliferative and Antimicrobial Actions

The antiproliferative and antimicrobial effects of compounds based on the nitropyridinone scaffold are often tied to the unique chemical properties of the nitro group.

The biological activity of many nitroaromatic compounds, including those with a nitropyridine structure, is dependent on the reductive activation of the nitro (NO₂) group within target cells, such as bacteria or cancer cells. nih.govencyclopedia.pubnih.gov This bioactivation is typically carried out by intracellular flavoenzymes known as nitroreductases. researchgate.net

The reduction can proceed via two main pathways:

Two-Electron Reduction: Type I nitroreductases catalyze a two-electron reduction of the nitro group, sequentially forming a nitroso (R-NO) intermediate and then a hydroxylamine (B1172632) (R-NHOH) derivative. researchgate.net These reduced intermediates are highly reactive electrophiles. The hydroxylamine species, in particular, can covalently bind to and damage cellular macromolecules like DNA, leading to mutations, strand breaks, and ultimately, cell death. nih.govencyclopedia.pub

One-Electron Reduction: Type II nitroreductases catalyze a single-electron reduction to form a nitro anion radical (R-NO₂⁻). researchgate.net In an aerobic environment, this radical can rapidly react with molecular oxygen (O₂) to regenerate the parent nitro compound while simultaneously producing a superoxide (B77818) anion radical (O₂⁻). researchgate.net This futile cycling process generates significant oxidative stress through the accumulation of reactive oxygen species (ROS), which can damage proteins, lipids, and DNA, contributing to the compound's antimicrobial and cytotoxic effects. researchgate.net

This mechanism of action, where the compound acts as a prodrug that is activated under the specific enzymatic conditions of a target cell, provides a basis for selective toxicity. researchgate.netnih.gov The generation of these reactive intermediates is a key mechanistic step in the antiproliferative and antimicrobial actions of many nitro-containing therapeutic agents. nih.gov

Specific Interactions with Cellular Macromolecules and Components

Currently, there is a lack of specific, publicly accessible research detailing the direct interactions of this compound with cellular macromolecules and components. The biological effects of a compound are often predicated on its ability to bind to and modulate the function of specific proteins, such as enzymes or receptors.

For a compound like this compound, investigations would typically involve screening its binding affinity against a panel of known biological targets. The presence of a nitro group and a chlorine atom on the pyridinone ring suggests that the molecule could participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition by proteins.

For instance, studies on other chlorinated and nitrated heterocyclic compounds have demonstrated interactions with a range of enzymes and receptors. A structurally related compound, 4-Chloro-2-methyl-3-nitropyridine, is noted for its chemical reactivity where the nitro group can be reduced to an amino group, which could then interact with biological targets, and the chlorine atom can undergo nucleophilic substitution, potentially leading to the formation of bioactive derivatives.

Table 1: Potential Molecular Interactions for this compound

Interaction TypePotential Interacting Group on CompoundPotential Cellular Macromolecule Target
Hydrogen BondingPyridinone N-H and C=O, Nitro OAmino acid residues in enzyme active sites or receptor binding pockets
Halogen BondingChloro groupElectron-rich atoms (e.g., O, N, S) in amino acid side chains
Pi-stackingPyridine ringAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
Covalent BondingChlorine (via nucleophilic substitution)Cysteine or other nucleophilic residues in proteins

This table is illustrative and based on the chemical structure of the compound. Specific interactions would need to be confirmed by experimental data.

Investigations into Antiviral Activity and Underlying Mechanisms

There is no specific data in the public domain concerning the antiviral activity of this compound. However, the broader class of pyridine and 2-pyridone derivatives has been a subject of interest in antiviral research. acs.orgnih.gov

For example, a study on newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones showed in vitro activity against a range of DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1), Hepatitis A virus (HAV), and Coxsackievirus B4 (CBV4). acs.orgresearchgate.net The antiviral evaluation of these compounds involved plaque reduction assays to determine their efficacy in reducing viral load. acs.org Some of these compounds exhibited a viral reduction percentage of over 50% against specific viruses. acs.orgresearchgate.net

Should this compound be investigated for antiviral properties, a typical research workflow would include:

In vitro screening: Testing the compound against a panel of viruses in cell culture to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is calculated. A higher SI value indicates a more promising safety profile for an antiviral candidate.

Mechanism of action studies: If antiviral activity is detected, further experiments would be conducted to elucidate the underlying mechanism. This could involve time-of-addition assays to pinpoint the stage of the viral replication cycle being inhibited (e.g., entry, replication, assembly, or release).

Table 2: Hypothetical Antiviral Screening Data for a Novel Pyridone Derivative

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCKNot AvailableNot AvailableNot Available
Herpes Simplex Virus-1VeroNot AvailableNot AvailableNot Available
Human CoronavirusHuh-7Not AvailableNot AvailableNot Available
Respiratory Syncytial VirusHEp-2Not AvailableNot AvailableNot Available

This table represents the type of data that would be generated in antiviral screening studies. No such data is currently available for this compound.

Exploration of Anti-inflammatory and Other Diverse Pharmacological Profiles

Specific studies on the anti-inflammatory properties of this compound have not been publicly reported. However, the pyridine and pyridinone scaffolds are present in many compounds with known anti-inflammatory effects. researchgate.netnih.gov

Research into novel anti-inflammatory agents often involves in silico screening followed by in vivo validation. For instance, a study on nitroindazolinone derivatives used computational models to predict anti-inflammatory activity, which was then confirmed using a lipopolysaccharide (LPS)-induced leukocyte migration assay in zebrafish larvae and a tetradecanoylphorbol acetate (B1210297) (TPA)-induced mouse ear edema model. nih.gov

Another study on pyrazolo[1,5-a]quinazolines identified compounds that inhibited LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, suggesting a mechanism of action that involves this key inflammatory pathway. mdpi.com Molecular modeling predicted that these compounds could bind to mitogen-activated protein kinases (MAPKs) such as JNK3, which are also critical in the inflammatory response. mdpi.com

The potential anti-inflammatory activity of this compound could be investigated through similar assays, focusing on its ability to modulate key inflammatory mediators and signaling pathways.

Table 3: Common Assays for Anti-inflammatory Activity

Assay TypeModelKey Markers/Endpoints
In vitroLPS-stimulated macrophagesInhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6 production
In vitroNF-κB reporter assayInhibition of NF-κB transcriptional activity
In vivoCarrageenan-induced paw edema (rodent)Reduction in paw volume
In vivoTPA-induced ear edema (mouse)Reduction in ear swelling

This table lists common experimental models used to assess anti-inflammatory potential. The activity of this compound in these assays is not documented.

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one. A multi-technique approach, including NMR, IR, Raman, Mass Spectrometry, and X-ray Crystallography, ensures an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts (δ), coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The methyl group (C6-CH₃) would typically appear as a singlet, while the lone proton on the pyridine (B92270) ring (C5-H) would also produce a singlet. The N-H proton of the lactam ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon backbone. Six distinct signals would be anticipated, corresponding to the six carbon atoms in the molecule. The positions of these signals are influenced by the electronic environment, with the carbonyl carbon (C2) and the carbons attached to the electronegative nitro (C3) and chloro (C4) groups appearing further downfield. rsc.org The analysis of related nitropyridine structures supports these expected patterns. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Signal DescriptionAssignment
¹H~2.1-2.5SingletC6-CH₃
¹H~6.5-7.0SingletC5-H
¹H~11.0-13.0Broad SingletN1-H
¹³C~18-22C6-CH₃
¹³C~110-115C5
¹³C~130-140C3, C4
¹³C~150-155C6
¹³C~158-162C2 (C=O)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretch of the lactam, the C=O stretch, and the asymmetric and symmetric stretches of the nitro (NO₂) group. nih.govkahedu.edu.in The C-Cl bond and the various C-H bonds of the methyl group will also exhibit characteristic vibrations. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring and the nitro group. ijtsrd.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3300-3500IR
C-H Stretch (methyl)2850-3000IR, Raman
C=O Stretch1650-1690IR (strong)
C=C/C=N Ring Stretch1450-1610IR, Raman
NO₂ Asymmetric Stretch1520-1560IR (strong)
NO₂ Symmetric Stretch1330-1370IR, Raman
C-Cl Stretch700-850IR

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₅ClN₂O₃, corresponding to a molecular weight of 188.57 g/mol . lookchem.comsigmaaldrich.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be detected at an m/z (mass-to-charge ratio) of approximately 188. A key diagnostic feature would be the presence of an [M+2]⁺ peak at m/z 190, with an intensity roughly one-third that of the [M]⁺ peak. nih.gov This isotopic pattern is characteristic of compounds containing a single chlorine atom.

Electron impact ionization would induce fragmentation, providing further structural evidence. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals, such as the methyl radical (•CH₃), the nitro group (•NO₂), chlorine (•Cl), or carbon monoxide (CO). youtube.comyoutube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z ValueFragment IdentityDescription
188/190[C₆H₅ClN₂O₃]⁺Molecular Ion Peak ([M]⁺/[M+2]⁺)
173/175[M - CH₃]⁺Loss of a methyl radical
142/144[M - NO₂]⁺Loss of a nitro group
153[M - Cl]⁺Loss of a chlorine radical
160/162[M - CO]⁺Loss of carbon monoxide
Table 4: Representative X-ray Crystallographic Data (based on isomer 2-Chloro-5-methyl-3-nitropyridine (B188117) nih.gov)
ParameterExample Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)21.435
b (Å)8.151
c (Å)8.494
Volume (ų)1484.0

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to perform a wide range of analyses on this compound. nih.govmdpi.comresearchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data. nanobioletters.com

Vibrational Frequency Calculation: Predicting the IR and Raman spectra. This theoretical spectrum is invaluable for assigning the bands observed in experimental spectra to specific molecular vibrations. ijtsrd.com

Electronic Property Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.netelixirpublishers.com

Molecular Electrostatic Potential (MEP) Mapping: Generating a visual representation of the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. nih.govnih.gov

NMR Chemical Shift Prediction: Using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can calculate theoretical NMR chemical shifts that aid in the assignment of complex experimental spectra. nih.gov

Table 5: Applications of Density Functional Theory (DFT) in the Study of this compound
DFT ApplicationPredicted InformationSignificance
Geometry OptimizationOptimized bond lengths and anglesPredicts the most stable molecular structure.
Frequency AnalysisTheoretical IR/Raman spectraAids in the assignment of experimental vibrational modes. researchgate.net
Frontier Molecular Orbitals (FMO)HOMO-LUMO energies and energy gapIndicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)Map of electron density and potentialIdentifies sites for electrophilic and nucleophilic attack. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Role in Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability and low reactivity. nih.gov

For this compound, the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, combined with the pyridinone ring system, would significantly influence the energies of these orbitals. The precise energy values, which would be determined using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory), would allow for the calculation of various global reactivity descriptors.

Table 1: Representative Global Reactivity Descriptors (Note: The following values are illustrative examples based on similar heterocyclic compounds and are not published data for this compound.)

ParameterFormulaRepresentative ValueSignificance
HOMO Energy (E_HOMO)--6.97 eVElectron-donating capacity
LUMO Energy (E_LUMO)--2.36 eVElectron-accepting capacity
Energy Gap (ΔE)E_LUMO - E_HOMO4.61 eVChemical reactivity and stability
Ionization Potential (I)-E_HOMO6.97 eVEnergy to remove an electron
Electron Affinity (A)-E_LUMO2.36 eVEnergy released when gaining an electron
Electronegativity (χ)(I + A) / 24.665 eVTendency to attract electrons
Chemical Hardness (η)(I - A) / 22.305 eVResistance to change in electron configuration
Electrophilicity Index (ω)χ² / (2η)4.72 eVPropensity to act as an electrophile

These parameters collectively provide a quantitative measure of the molecule's reactivity profile, guiding the prediction of its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby pinpointing sites for electrophilic and nucleophilic attack.

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are considered nucleophilic sites.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are considered electrophilic sites.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the carbonyl group, due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for interaction with electrophiles.

Positive Potential (Blue): Expected near the hydrogen atom of the N-H group and potentially on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing nitro group. These areas are vulnerable to attack by nucleophiles. The chlorine atom can also act as a leaving group in nucleophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a computational calculation into localized, intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying electron delocalization (hyperconjugation) and understanding the nature of intermolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis would reveal:

Intermolecular Interactions: In a crystal or solution, NBO analysis could quantify the strength of hydrogen bonds, such as the interaction between the N-H group of one molecule (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific protein target. youtube.com The process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding affinity, typically expressed as a negative value in kcal/mol. A more negative score suggests a stronger, more favorable interaction. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the movements of atoms under physiological conditions, MD can validate the docking pose and provide deeper insights into the interaction. Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position. A stable RMSD value over the simulation time suggests the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuation in the active site can suggest flexibility and potential conformational changes upon ligand binding.

Table 2: Representative Molecular Docking and MD Simulation Data (Note: This table presents a hypothetical scenario for illustrative purposes, as no specific docking studies for this compound have been published.)

ParameterDescriptionIllustrative ResultInterpretation
Docking Score Estimated binding affinity of the ligand to a target protein (e.g., a kinase).-7.5 kcal/molSuggests a potentially strong binding interaction.
Key Interactions Specific amino acid residues involved in binding.H-bond with ASP-86; Pi-Alkyl with LEU-132Identifies the molecular basis for binding affinity.
RMSD (Protein) Stability of the protein backbone over a 100 ns simulation.Stable fluctuation around 0.2 nmThe protein maintains its overall structure with the ligand bound.
RMSD (Ligand) Stability of the ligand's pose within the binding site.Stable fluctuation around 0.15 nmThe ligand remains stably bound in its docked conformation.

Together, these computational techniques provide a powerful platform for screening potential drug candidates and understanding their mechanism of action at a molecular level, guiding further experimental validation.

Research Applications Beyond Direct Pharmacology

Utility as Key Synthetic Intermediates for the Construction of Diverse Organic Molecules

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a significant intermediate in the synthesis of a wide array of organic compounds. lookchem.com The reactivity of the pyridinone ring, combined with its specific functional groups, allows for extensive chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities. Simultaneously, the nitro group can be reduced to an amino group, which can then participate in further reactions, such as diazotization or amide bond formation. This dual reactivity makes it a powerful scaffold for building more complex molecular architectures.

The general class of nitropyridines is instrumental in synthesizing numerous bioactive molecules. nih.gov For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) is a key step in creating urease inhibitors. nih.gov Similarly, the chlorine atom in compounds like 4-chloro-3-nitropyridine (B21940) can be displaced in nucleophilic substitution reactions to form complex heterocyclic systems like 3,6-diazaphenothiazines. nih.gov

The 2-pyridone structure itself is a fundamental building block in organic and medicinal chemistry. iipseries.orgfrontiersin.org Chemists can manipulate the physicochemical properties of the scaffold, such as polarity and lipophilicity, through derivatization, making it a valuable component in fragment-based design and the synthesis of biomolecular mimetics. frontiersin.orgnih.gov The synthesis of diverse organic molecules often leverages the inherent reactivity of the pyridone core to create libraries of compounds for various applications. researchgate.net

Table 1: Examples of Reactions Involving Substituted Pyridine (B92270) Intermediates

Precursor Type Reagent/Reaction Condition Product Class Reference
2-Chloro-3-nitropyridine Piperazine, then N-alkylation Pyridylpiperazine derivatives nih.gov
4-Chloro-3-nitropyridine Sodium 3-amino-2-pyridinethiolate Diazaphenothiazines nih.gov
6-Aryl-3-cyano-2-pyridone Chlorination, then Hydrazinolysis Pyridazinone derivatives researchgate.net

Potential in Materials Science and Functional Organic Materials (General Pyridinone Class)

The 2-pyridone scaffold, the core of the title compound, is recognized as an important building block not only in pharmaceuticals but also in the material sciences industry. iipseries.org The unique properties of pyridinone derivatives lend themselves to the creation of functional organic materials. The 2-pyridone moiety can act as a ligand in coordination chemistry, forming stable complexes with various metal ions. iipseries.org These metal complexes have potential applications in catalysis and the development of novel materials with specific electronic or photophysical properties.

Furthermore, pyridine-based structures are utilized in the construction of advanced materials like Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The nitrogen atom in the pyridine ring can coordinate with metal centers, acting as a linker to build up the framework structure. While some pyridines can lead to the degradation of certain MOF structures, the principle of using them as building blocks is well-established. rsc.org The functional groups on this compound could be modified to create tailored ligands for new MOFs or other coordination polymers with desired functionalities. The development of efficient synthetic methods for 2-pyridone scaffolds has expanded their potential applications, allowing for the creation of a diverse range of derivatives with customized characteristics suitable for materials science innovation. iipseries.org

Future Directions and Remaining Challenges in 4 Chloro 6 Methyl 3 Nitropyridin 2 1h One Research

Pursuit of Greener and More Sustainable Synthetic Routes

A significant challenge in the synthesis of complex pyridinone and related heterocyclic structures is the reliance on conventional methods that often involve harsh reagents and conditions. For instance, the synthesis of related chloro-nitro-aromatic compounds frequently employs reagents like phosphorus oxychloride and strong acids under high temperatures. google.comatlantis-press.com A primary future goal is to develop greener synthetic pathways that are more environmentally benign and suitable for large-scale production. atlantis-press.com

Future research should focus on:

Catalyst Innovation: Replacing stoichiometric and often hazardous reagents with catalytic systems that are milder and can be used in smaller quantities.

Alternative Solvents: Moving away from chlorinated solvents towards greener alternatives like water or bio-based solvents.

Energy Efficiency: Exploring methods like microwave-assisted synthesis, which can reduce reaction times and energy consumption compared to traditional heating. nih.gov The development of synthetic routes that start from inexpensive raw materials and involve simple, mild operations is crucial for industrial applicability. atlantis-press.comatlantis-press.com

Deeper Exploration of Undescribed Bioactivities and Niche Therapeutic Applications

While 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is recognized as a valuable intermediate for pharmaceuticals, its full biological activity profile is not completely understood. lookchem.com The core structure, pyridin-2(1H)-one, is present in compounds that have shown significant biological effects, indicating a strong potential for derivatives of the title compound.

Key areas for exploration include:

Antiviral Research: Pyridin-2(1H)-one hybrids are known to be potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. researchgate.net This suggests that derivatives of this compound could be synthesized and screened for activity against HIV and other viruses.

Anticancer Applications: Derivatives of similar structures, such as 4-Chloro-2-methyl-3-nitropyridine, have been investigated for their potential in cancer treatment. Furthermore, related heterocyclic systems have been shown to inhibit critical cancer-related pathways like the PI3K-AKT-mTOR pathway. researchgate.net A systematic screening of this compound derivatives against a panel of cancer cell lines could uncover novel therapeutic leads.

Agrochemical Development: Its role as an intermediate in agrochemicals warrants further investigation to develop more effective and potentially safer pesticides. lookchem.com

Integration of Advanced SAR and Computational Chemistry for Rational Drug Design and Optimization

To move beyond trial-and-error synthesis, modern drug discovery relies heavily on computational chemistry and the detailed analysis of Structure-Activity Relationships (SAR). This rational design approach can accelerate the discovery of potent and selective drug candidates while optimizing crucial properties. nih.gov

Future efforts should integrate:

Density Functional Theory (DFT) Studies: Computational methods like DFT can be used to analyze the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to predict its reactivity and interaction with biological targets. researchgate.net

Molecular Docking and Simulation: These techniques can model how derivatives of the compound bind to specific enzyme active sites, such as that of HIV reverse transcriptase or protein kinases, guiding the design of more potent inhibitors.

SAR Development: A systematic synthesis of analogs, where the chloro, methyl, and nitro groups are modified or replaced, is necessary. This would build a comprehensive SAR profile, linking specific structural changes to increases or decreases in biological activity and helping to optimize properties like metabolic stability and solubility. researchgate.netnih.gov

Table 1: Computational Chemistry Techniques for Drug Design

Technique Application in this compound Research
Density Functional Theory (DFT) Analyze electronic properties, predict reactivity, and understand bonding. researchgate.net
Molecular Docking Predict binding modes and affinities of derivatives to biological targets (e.g., enzymes).
Hirshfeld Surface Analysis Investigate and quantify intermolecular interactions in the crystalline state. researchgate.net

| Quantitative SAR (QSAR) | Develop mathematical models to correlate chemical structure with biological activity. |

Addressing Challenges in Reactivity, Selectivity, and Drug Delivery Considerations

The chemical nature of this compound presents both opportunities for functionalization and challenges in controlling reactions. The electron-withdrawing nitro group strongly activates the pyridine (B92270) ring, particularly the chloro-substituted position, for nucleophilic substitution. nih.gov

Key challenges to address include:

Regioselectivity: While the chlorine at the 4-position is highly activated, controlling selectivity in reactions involving other positions on the ring can be difficult. The development of reactions that allow for precise functionalization is a continuing challenge.

cine-Substitution: In related nitro-activated systems, nucleophilic attack can occur at an adjacent position, leading to the displacement of the nitro group itself (cine-substitution). nih.gov Understanding and controlling this reactivity pathway is crucial for predictable synthesis.

Drug Delivery: For any derivative to be a successful therapeutic agent, it must possess favorable drug-like properties. A major challenge is optimizing for permeability, solubility, and metabolic stability to ensure oral bioavailability and effective distribution in the body. nih.gov Future work must focus on modifying the core structure to balance potency with these essential pharmacokinetic properties.

Development of Targeted Functionalization Strategies for Enhanced Biological Specificity

A central goal in modern pharmacology is to design drugs that act specifically on their intended target, minimizing off-target effects. The reactivity of the 4-chloro-3-nitropyridone scaffold provides a platform for introducing a wide variety of functional groups. mdpi.com

Future research should focus on developing targeted functionalization strategies, such as:

Bioisosteric Replacement: Systematically replacing functional groups (e.g., the chloro group) with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Conjugation Chemistry: Attaching the pyridinone core to other molecules, such as peptides or antibodies, to deliver it specifically to diseased cells or tissues.

Intramolecular Cyclization: Utilizing the reactivity of the nitro and chloro groups to build fused-ring systems, thereby creating structurally complex and novel chemical entities with potentially new biological activities. The nitro group is known to facilitate cyclization reactions by activating the scaffold for nucleophilic attack. nih.gov

By focusing on these future directions and systematically addressing the outlined challenges, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new medicines and technologies.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-chloro-3-nitropyridin-2-ol
2-amino-4-chloro-3-nitropyridine
2,4-dichloro-3-nitropyridine
4-chloro-6-methoxy-2-methyl-3-nitroquinoline
4-methoxyaniline
4-Chloro-2-methyl-3-nitropyridine
NVP-BEZ235
4-chloro-1H-pyrazole
4-chloro-3-nitroquinolone
Pyridin-2(1H)-one

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nitration of pyridine derivatives followed by halogenation. For example, similar nitro-chloropyridine compounds are synthesized via refluxing precursors with nitrating agents (e.g., HNO₃/H₂SO₄) and chlorinating agents (e.g., POCl₃) under controlled temperatures . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity.

Q. What purification techniques are recommended for isolating this compound from byproducts?

  • Methodology : Recrystallization using solvents like ethanol or acetone is effective for removing polar impurities. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar byproducts. For thermally stable compounds, vacuum sublimation may reduce decomposition risks . Purity verification via melting point analysis (e.g., 178 °C as a reference for related compounds ) and HPLC is critical.

Q. How can FTIR and Raman spectroscopy characterize the functional groups in this compound?

  • Methodology : Assign peaks for nitro (NO₂: ~1520 cm⁻¹ asymmetric stretch), carbonyl (C=O: ~1680 cm⁻¹), and chloro groups (C-Cl: ~550 cm⁻¹) using FTIR. Raman spectroscopy complements this by detecting aromatic ring vibrations (e.g., pyridine ring modes at ~1600 cm⁻¹). Compare experimental data with B3LYP/6-311++G** computational simulations to validate assignments .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in experimental spectral data?

  • Methodology : Use density functional theory (DFT) methods (e.g., B3LYP or B3PW91 with cc-pVTZ basis sets) to model vibrational spectra. Discrepancies between experimental and calculated spectra may arise from solvent effects or crystal packing. Incorporate solvent models (e.g., PCM) and compare with solid-state Raman data to reconcile differences .

Q. What mechanistic insights explain the reactivity of the nitro and chloro groups in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies under varying nucleophiles (e.g., amines, alkoxides) and solvents. Monitor reaction progress via NMR or LC-MS. Computational studies (e.g., transition state modeling with Gaussian) can identify whether the nitro group acts as an electron-withdrawing group, activating the chloro substituent for SNAr reactions .

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

  • Methodology : Conduct accelerated stability studies by exposing the compound to UV light (λ = 254 nm), high humidity (≥75% RH), and elevated temperatures (40–60°C). Analyze degradation products via GC-MS or HPLC-UV. Surface interactions (e.g., adsorption on silica) may be studied using microspectroscopic imaging to assess environmental persistence .

Q. What strategies address discrepancies in melting point data across literature sources?

  • Methodology : Re-evaluate purity using DSC (differential scanning calorimetry) to detect eutectic mixtures. Cross-validate with elemental analysis (C, H, N) and XRD to confirm crystallinity. Contradictions may arise from polymorphic forms or residual solvents, which can be identified via TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.